2-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-cyclopropyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 2-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-cyclopropyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core fused with a 1,2,4-oxadiazole ring. Key structural elements include:
- A 2-bromophenyl substituent at the 3-position of the oxadiazole ring.
- A sulfanyl methyl linker bridging the oxadiazole and thieno-pyrimidinone moieties.
- A cyclopropyl group at the 3-position of the pyrimidinone ring.
While direct synthetic details for this compound are absent in the provided evidence, analogous methodologies (e.g., Michael addition or Claisen–Schmidt condensation) from related compounds suggest plausible routes for its preparation . The oxadiazole ring may form via cyclization of amidoxime precursors, while nucleophilic substitution could introduce the sulfanyl linker.
Properties
IUPAC Name |
2-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O2S2/c19-12-4-2-1-3-11(12)16-21-14(25-22-16)9-27-18-20-13-7-8-26-15(13)17(24)23(18)10-5-6-10/h1-4,7-8,10H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXQDGXIYLMQGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-cyclopropyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves a multi-step process:
Formation of the oxadiazole ring: : This step often begins with the cyclization of a suitable hydrazide with an appropriate nitrile in the presence of an oxidizing agent.
Introduction of the bromophenyl group: : A bromination reaction introduces the 2-bromophenyl substituent to the oxadiazole ring.
Construction of the thienopyrimidinone core: : This is achieved through the condensation of a thiophene derivative with an amidine or a similar intermediate.
Attachment of the cyclopropyl group: : The final step involves the alkylation or acylation reaction to incorporate the cyclopropyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for cost-efficiency, yield, and purity. This often includes using continuous flow reactors for improved reaction control and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfanyl (thioether) group, forming sulfoxides or sulfones.
Reduction: : The reduction of this compound may target the oxadiazole ring or other electron-deficient sites.
Substitution: : The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: : Products like sulfoxides or sulfones.
Reduction: : Reduced forms of the oxadiazole or other fragments.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is used as a precursor in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
It has been studied for its potential biological activity, including antibacterial and antifungal properties, owing to the presence of the oxadiazole ring, which is a known bioactive moiety.
Medicine
Research into its potential as a therapeutic agent is ongoing, particularly in fields like oncology and infectious diseases, due to its structural similarity to other bioactive compounds.
Industry
Its unique structure makes it a candidate for materials science applications, such as in the development of new polymers or other advanced materials.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme inhibition: : It may inhibit enzymes by binding to active sites, particularly those enzymes involved in bacterial or fungal metabolism.
DNA/RNA interaction: : It could interact with nucleic acids, interfering with their function and leading to antimicrobial effects.
Signal transduction pathways: : By modulating these pathways, the compound can influence cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with structurally related molecules from the evidence, focusing on core scaffolds, substituents, and functional groups:
Table 1: Structural Comparison of Heterocyclic Compounds
Key Observations:
Core Heterocycles: The target compound’s thieno[3,2-d]pyrimidin-4-one core distinguishes it from analogs with thieno[2,3-d]pyrimidinones (e.g., ) or non-fused triazoles/quinazolinones (e.g., ). Fused cores may enhance planarity and π-π stacking interactions in biological targets.
Substituent Effects: The 2-bromophenyl group on the oxadiazole ring introduces steric bulk and electron-withdrawing effects compared to 2-chlorophenyl () or 4-bromophenyl (). Meta-substitution (as in the target) vs. para-substitution (e.g., ) could alter binding affinity in enzyme pockets. The cyclopropyl group at the pyrimidinone 3-position offers conformational rigidity, contrasting with flexible substituents like 3,4-difluorobenzyl () or acetamide-linked aryl groups ().
Synthetic Pathways :
- Michael addition and Claisen–Schmidt condensation (used for related compounds in ) could apply to the target’s synthesis, though oxadiazole formation might require distinct cyclization steps .
Research Implications and Limitations
While the provided evidence lacks direct biological or physicochemical data for the target compound, structural comparisons suggest:
- Bioactivity Potential: The oxadiazole and thieno-pyrimidinone motifs are prevalent in kinase inhibitors and antimicrobial agents. Substituent variations (e.g., bromophenyl vs. chlorophenyl) may tune selectivity .
- Synthetic Challenges : Introducing the cyclopropyl group demands precise control to avoid ring-opening reactions during synthesis.
Further studies should prioritize empirical data (e.g., solubility, binding assays) to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
